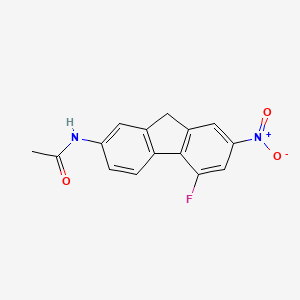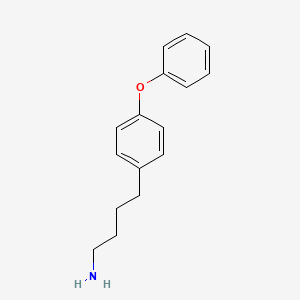
4-(4-Phenoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol This compound is characterized by the presence of a phenoxyphenyl group attached to a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . This method typically requires the use of a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.
Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are effective in converting nitriles and amides to primary amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions with haloalkanes can produce alkyl-substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used as reducing agents.
Substitution: Haloalkanes and ammonia or other amines are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-Phenoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the preparation of various derivatives.
Biology: The compound may be used in studies involving amine interactions and biological pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenoxyphenyl)butan-1-amine involves its interaction with molecular targets and pathways in biological systems. As an amine, it can participate in various biochemical reactions, including the formation of hydrogen bonds and interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutylamine: This compound has a similar structure but lacks the phenoxy group.
Butylamine: A simpler amine with a butane chain and no aromatic groups.
Uniqueness
4-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of both phenoxy and phenyl groups, which can influence its chemical reactivity and interactions with biological molecules. This structural uniqueness makes it valuable in specific research applications where these functional groups play a critical role .
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
4-(4-phenoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C16H19NO/c17-13-5-4-6-14-9-11-16(12-10-14)18-15-7-2-1-3-8-15/h1-3,7-12H,4-6,13,17H2 |
Clave InChI |
ZCCLORVHHBTNMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)
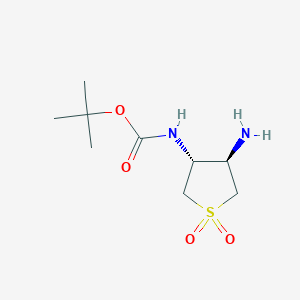
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
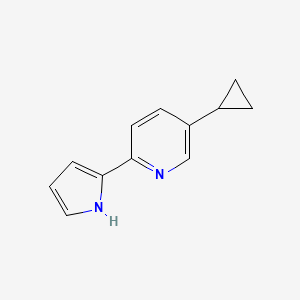
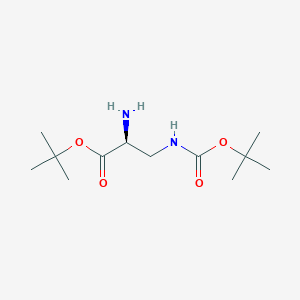
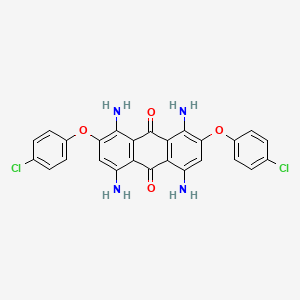
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)

![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
